molecular formula C29H61N3O11 B13705475 N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)

Cat. No.: B13705475
M. Wt: 627.8 g/mol
InChI Key: SCZXOTPJFNYIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) consists of a t-butyl ester group attached to a PEG3 chain, which is further connected to two PEG3-amine groups. This unique structure imparts specific properties to the compound, making it useful for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) typically involves the following steps:

    Formation of PEG3-t-butyl ester: This step involves the reaction of PEG3 with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

    Introduction of PEG3-amine groups: The PEG3-t-butyl ester is then reacted with PEG3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step results in the formation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).

Industrial Production Methods

Industrial production of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) undergoes various chemical reactions, including:

    Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Amidation: The PEG3-amine groups can react with carboxylic acids or their derivatives to form amides.

    Substitution: The amine groups can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of coupling agents (e.g., DCC, DMAP).

    Substitution: Electrophiles such as alkyl halides or sulfonates.

Major Products Formed

    Hydrolysis: Carboxylic acid derivatives.

    Amidation: Amide derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) has a wide range of applications in scientific research:

    Chemistry: Used as a linker or spacer in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules for improved solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the formulation of coatings, adhesives, and other materials to improve their properties.

Mechanism of Action

The mechanism of action of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is primarily based on its ability to interact with various molecular targets through its functional groups. The PEG chains provide solubility and flexibility, while the amine groups can form covalent bonds with other molecules. This allows the compound to act as a versatile linker or modifier in various applications.

Comparison with Similar Compounds

Similar Compounds

    N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester: Contains an azido group instead of amine groups.

    t-Boc-N-amido-PEG5-azide: Contains a longer PEG chain and an azido group.

    t-boc-N-amido-PEG4-NHS ester: Contains an NHS ester group for coupling reactions.

Uniqueness

N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is unique due to its combination of t-butyl ester and PEG3-amine groups, which provide specific reactivity and solubility properties. This makes it particularly useful in applications where both ester and amine functionalities are required.

Properties

Molecular Formula

C29H61N3O11

Molecular Weight

627.8 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C29H61N3O11/c1-29(2,3)43-28(33)4-10-34-16-22-40-25-19-37-13-7-32(8-14-38-20-26-41-23-17-35-11-5-30)9-15-39-21-27-42-24-18-36-12-6-31/h4-27,30-31H2,1-3H3

InChI Key

SCZXOTPJFNYIEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.